Ethyl ((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)carbamate
Description
This compound features a 3,4-dihydrophthalazin-1(2H)-one core substituted at position 3 with a 2-(pyrrolidin-1-yl)ethyl group and at position 1 with an ethyl carbamate moiety. The phthalazine core is a bicyclic diazine system, contributing to its electron-deficient aromatic character.
Properties
IUPAC Name |
ethyl N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-2-25-18(24)19-13-16-14-7-3-4-8-15(14)17(23)22(20-16)12-11-21-9-5-6-10-21/h3-4,7-8H,2,5-6,9-13H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUTNFYROGNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Target Compound vs. SzR-109 (N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide)
- Core Structure: Target: 3,4-dihydrophthalazin-1-one (bicyclic diazine). SzR-109: 4-hydroxyquinoline (monocyclic aromatic system).
- Substituents: Target: Carbamate (ethyl-O-C(=O)-NH-CH2-) at position 1; pyrrolidinyl ethyl at position 3. SzR-109: Morpholinomethyl at position 3; carboxamide at position 2.
- Molecular Weight :
- Target: Estimated ~362 g/mol (C18H26N4O4).
- SzR-109: 384.47 g/mol (C21H28N4O3).
- The target compound’s carbamate may enhance metabolic stability compared to SzR-109’s carboxamide, though direct activity data are unavailable.
Target Compound vs. Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate)
- Core Structure: Target: Heterocyclic phthalazine. Fenoxycarb: Simple alkyl chain with aryl ethers.
- Function: Fenoxycarb is a pesticide insect growth regulator . The target compound’s heterocyclic core likely confers pharmaceutical relevance (e.g., kinase inhibition) rather than agrochemical use.
Target Compound vs. 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives
- Key Difference: Carbamate vs.
- Structural Impact: The phthalazine core’s electron deficiency may favor interactions with ATP-binding pockets in enzymes compared to quinoline derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Routes : Analogous to methods in , the target compound may be synthesized via alkylation of 4-oxo-3,4-dihydrophthalazine with 2-(pyrrolidin-1-yl)ethyl chloride, followed by carbamate coupling .
- Pharmacological Properties: The pyrrolidine group enhances solubility (basic amine) and may improve blood-brain barrier penetration.
- Stability : Carbamates generally exhibit intermediate hydrolytic stability between esters and amides, suggesting a balance between bioavailability and metabolic persistence.
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